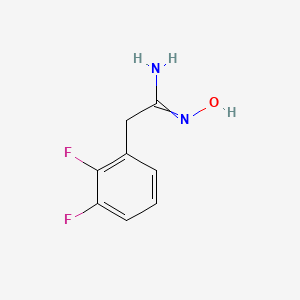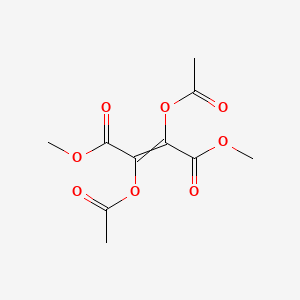
Thymolphthaleinmonophosphatedisodiumsalt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymolphthaleinmonophosphatedisodiumsalt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O. It is commonly used in various scientific research applications due to its unique properties. The compound is known for its role as a substrate in enzymatic reactions, particularly in the measurement of acid phosphatase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thymolphthaleinmonophosphatedisodiumsalt hydrate typically involves the phosphorylation of thymolphthalein. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions: Thymolphthaleinmonophosphatedisodiumsalt hydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release thymolphthalein and inorganic phosphate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with controlled pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves the use of nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Thymolphthalein and inorganic phosphate.
Substitution: Various substituted thymolphthalein derivatives.
Scientific Research Applications
Thymolphthaleinmonophosphatedisodiumsalt hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to measure acid phosphatase activity.
Biology: Used in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Employed in diagnostic assays to detect enzyme activity in biological samples.
Industry: Utilized in quality control processes to monitor enzyme activity in various products.
Mechanism of Action
The compound acts as a substrate for acid phosphatase enzymes. Upon enzymatic hydrolysis, thymolphthalein is released, which can be detected by a colorimetric change. This reaction is used to measure the activity of acid phosphatase in various samples. The molecular targets include the active site of the enzyme, where the phosphate group is cleaved, leading to the release of thymolphthalein .
Comparison with Similar Compounds
Thymolphthalein: The parent compound without the phosphate group.
Thymidine 5′-monophosphate disodium salt hydrate: Another phosphorylated compound used in biochemical assays.
Trimethyl phosphate: A simpler phosphate ester used in various chemical reactions.
Uniqueness: Thymolphthaleinmonophosphatedisodiumsalt hydrate is unique due to its specific use as a substrate for acid phosphatase, providing a reliable method for enzyme activity measurement. Its structural properties and the resulting colorimetric change upon hydrolysis make it particularly valuable in diagnostic and research applications.
Properties
Molecular Formula |
C28H31Na2O8P |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
disodium;[4-[1-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-methyl-5-propan-2-ylphenyl] phosphate;hydrate |
InChI |
InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-25(29)17(5)11-23(20)28(22-10-8-7-9-19(22)27(30)34-28)24-12-18(6)26(35-36(31,32)33)14-21(24)16(3)4;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |
InChI Key |
ZTVAUSFUBJZUFG-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)C2(C3=CC=CC=C3C(=O)O2)C4=C(C=C(C(=C4)C)OP(=O)([O-])[O-])C(C)C.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



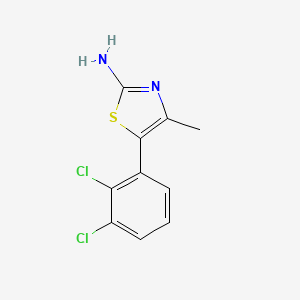
![2-(Morpholin-4-YL)ethyl (4E)-6-{4-hydroxy-6-methoxy-7-methyl-1-[2-(morpholin-4-YL)ethoxy]-3-oxo-1H-2-benzofuran-5-YL}-4-methylhex-4-enoate](/img/structure/B12434495.png)

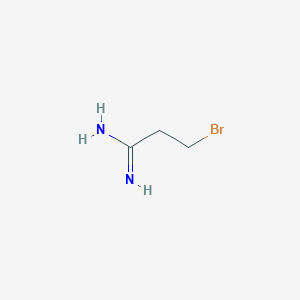
![2-Hydroxyethyl 2-deoxy-3,5-bis-O-(2-hydroxyethyl)-6-O-{2-[(octadec-9-enoyl)oxy]ethyl}hexofuranoside](/img/structure/B12434519.png)
![1-(Tert-butoxycarbonyl)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12434520.png)
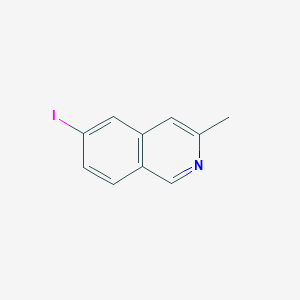
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-6-[(3R)-1-methoxy-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12434532.png)
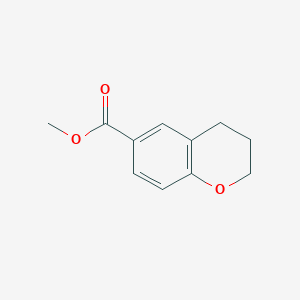
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12434542.png)
